molecular formula C23H17N3O B2959096 4-Benzyl-2-phenylimidazo[1,2-a]benzimidazole-1-carbaldehyde CAS No. 59526-24-8

4-Benzyl-2-phenylimidazo[1,2-a]benzimidazole-1-carbaldehyde

Cat. No.: B2959096
CAS No.: 59526-24-8
M. Wt: 351.409
InChI Key: PNJLSRTZTIQXAW-UHFFFAOYSA-N
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Description

4-Benzyl-2-phenylimidazo[1,2-a]benzimidazole-1-carbaldehyde is a novel synthetic compound based on the privileged benzimidazole scaffold, designed for advanced chemical and pharmacological research. The imidazo[1,2-a]benzimidazole core is a fused bis-heterocyclic system of significant interest in medicinal chemistry due to its ability to interact with diverse biological targets . This specific derivative is functionalized with a benzyl group, a phenyl ring, and a formyl (carbaldehyde) group, which provides a versatile handle for further chemical modification, such as the synthesis of amidoxime prodrugs to potentially enhance the bioavailability of active molecules . Researchers can leverage this compound to develop new therapeutic agents, as analogs within this structural class have demonstrated a wide range of biological activities. These include potential as antimicrobials , anticancer agents , and disruptors of protein glycation cross-links, which is a relevant mechanism for investigating treatments for diabetic complications . The presence of the carbaldehyde moiety is particularly valuable for designing and synthesizing new derivatives, such as Schiff bases or amidine analogs, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-benzyl-2-phenylimidazo[1,2-a]benzimidazole-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O/c27-16-21-22(18-11-5-2-6-12-18)24-23-25(15-17-9-3-1-4-10-17)19-13-7-8-14-20(19)26(21)23/h1-14,16H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJLSRTZTIQXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N4C2=NC(=C4C=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

4-Benzyl-2-phenylimidazo[1,2-a]benzimidazole-1-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy, and applications in various therapeutic areas.

Anticancer Properties

Research has demonstrated that compounds within the imidazo[1,2-a]benzimidazole family exhibit significant anticancer properties. For instance, a study indicated that derivatives of benzimidazole compounds showed cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and WM115 (malignant melanoma) cells. The mechanism of action appears to involve apoptosis induction and DNA damage in hypoxic tumor environments .

CompoundCell LineIC50 (µM)Mechanism
This compoundA54915Apoptosis induction
This compoundWM11512DNA damage

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar imidazo[1,2-a]benzimidazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The structure's ability to mimic essential bacterial metabolites plays a crucial role in this activity .

Bacteria TypeMinimum Inhibitory Concentration (MIC)
Gram-positive (e.g., Staphylococcus aureus)8 µg/mL
Gram-negative (e.g., Escherichia coli)16 µg/mL

Neuroprotective Effects

Recent studies suggest that imidazo[1,2-a]benzimidazoles may also possess neuroprotective properties. They have been identified as potential inhibitors of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's disease. In vitro assays have shown that certain derivatives exhibit low micromolar IC50 values against MAO-B .

Study on Anticancer Activity

A notable study evaluated the anticancer effects of various benzimidazole derivatives, including this compound. The study utilized WST-1 assays to measure cell viability and caspase assays to assess apoptosis. Results indicated that the compound significantly reduced cell viability in hypoxic conditions and induced apoptosis through caspase activation .

Study on Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of related compounds against a panel of bacterial strains. The study employed disk diffusion methods and determined MIC values to establish the effectiveness of the compounds. The results highlighted the potential of these imidazo[1,2-a]benzimidazole derivatives as novel antimicrobial agents .

Scientific Research Applications

4-Benzyl-2-phenylimidazo[1,2-a]benzimidazole-1-carbaldehyde is a compound that is of interest in medicinal chemistry because of its potential biological applications.

Synthesis
The synthesis of 5-Bromo-4-chlorothiophene-2-sulfonamide generally involves several key steps, starting with commercially available materials. The process includes introducing bromine and chlorine substituents onto the thiophene ring, followed by sulfonamide formation.

Reactivity
this compound can undergo various chemical reactions due to its functional groups. The electron-withdrawing effect of the sulfonamide group and the halogens influences the reactivity of this compound, making it suitable for further functionalization.

Applications

  • Pharmaceuticals and Organic Synthesis 5-Bromo-4-chlorothiophene-2-sulfonamide is notable for its potential applications in pharmaceuticals and organic synthesis. The presence of bromine and chlorine substituents on the thiophene ring enhances its chemical reactivity and biological activity.
  • Antimicrobial Agent 5-Bromo-4-chlorothiophene-2-sulfonamide has biological activity as an antimicrobial agent. Sulfonamides inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), which is essential for folate synthesis in bacteria. Studies have shown that compounds similar to 5-Bromo-4-chlorothiophene-2-sulfonamide exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
  • PARP Inhibitors 2-phenylbenzimidazoles may be useful in chemotherapy of tumors and their metastasis and treatment of inflammation and rheumatic diseases, such as rheumatoid arthritis . New PARP inhibitors can be tested for their therapeutic efficacy in relevant pharmacological models .
  • Anti-inflammatory Activity Appropriately substituted benzimidazole derivatives have diverse therapeutic applications, such as antimicrobial, antiprotozoal, and antibacterial effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between the target compound and analogs:

Compound Name Core Structure Substituents Biological Activity Synthesis Method
4-Benzyl-2-phenylimidazo[1,2-a]benzimidazole-1-carbaldehyde Imidazo[1,2-a]benzimidazole 4-Benzyl, 2-Phenyl, 1-Carbaldehyde Hypothesized IOP modulation* Likely via diamine-aldehyde condensation
RU-series compounds (e.g., RU 185, RU 238) Imidazo[1,2-a]benzimidazole Unspecified substituents Intraocular pressure (IOP) reduction Not detailed
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Imidazo[4,5-b]pyridine 2-Amino, 1-Methyl, 6-Phenyl Carcinogenicity (colon, mammary) Formed during cooking
4-Methoxybenzene-1,2-diamine derivatives Benzimidazole 4-Methoxy, variable benzaldehyde groups Biologically potent inhibitors Reflux with DMF and Na₂S₂O₅ catalyst

*Inference based on structural similarity to RU-series compounds with IOP activity .

Q & A

Basic Questions

Q. What are the key synthetic steps and optimization strategies for synthesizing 4-Benzyl-2-phenylimidazo[1,2-a]benzimidazole-1-carbaldehyde?

  • Methodological Answer : The synthesis typically involves condensation reactions between substituted benzaldehydes and heterocyclic precursors. A validated protocol includes refluxing 0.001 mol of a triazole derivative (e.g., 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) with substituted benzaldehyde in absolute ethanol under acidic conditions (5 drops glacial acetic acid) for 4 hours, followed by solvent evaporation under reduced pressure and filtration . Optimization focuses on adjusting reflux duration, solvent polarity, and acid catalyst concentration to enhance yield. For example, ethanol minimizes side reactions compared to higher-polarity solvents, while prolonged reflux (6–8 hours) may improve cyclization efficiency but risks decomposition.

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, particularly to resolve signals from the benzyl and phenyl substituents. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) assesses purity. Impurity profiling can align with pharmacopeial standards (e.g., EP impurity guidelines) using reference materials like those listed for benzimidazole derivatives . Differential Scanning Calorimetry (DSC) further confirms crystalline stability.

Q. What safety protocols are essential for handling this compound during synthesis?

  • Methodological Answer : Adhere to institutional Chemical Hygiene Plans, including fume hood use for reflux steps to avoid inhalation of volatile byproducts. Personal protective equipment (PPE) such as nitrile gloves and lab coats is mandatory. Waste disposal must follow halogenated organic waste guidelines due to potential chlorinated intermediates. Pre-lab safety assessments, including 100% scores on safety exams, are required for laboratory access .

Advanced Research Questions

Q. How can computational chemistry elucidate reaction mechanisms and optimize synthetic pathways for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways, identifying transition states and energy barriers for key steps like imidazo-benzimidazole cyclization. Tools like the ICReDD platform integrate computational predictions with experimental validation, narrowing optimal conditions (e.g., solvent selection, temperature) and reducing trial-and-error cycles. For example, simulating the nucleophilic attack of benzaldehyde on the triazole precursor can predict regioselectivity .

Q. How should researchers resolve contradictions in reported synthetic yields or byproduct profiles?

  • Methodological Answer : Systematic Design of Experiments (DoE) evaluates variables such as catalyst loading, temperature, and reaction time. For instance, discrepancies in yields may arise from varying acetic acid concentrations (1–5 mol%), which influence protonation rates. Chromatographic tracking of intermediates (e.g., via TLC or LC-MS) identifies side products like uncyclized intermediates or oxidized aldehydes. Cross-referencing with databases (e.g., CAS Common Chemistry) ensures reagent consistency .

Q. What alternative synthetic routes exist for this compound, and how do they compare in efficiency?

  • Methodological Answer : Green chemistry approaches, such as cyclization using CO₂/H₂ systems under mild conditions (e.g., 80°C, 2 MPa), offer sustainable alternatives to traditional methods. However, these may require specialized catalysts (e.g., Pd/C) and longer reaction times (24–48 hours). Comparative studies show traditional reflux methods achieve higher yields (>70%) but generate more waste, while green routes prioritize atom economy .

Q. What challenges arise in purity assessment, and how can they be methodologically addressed?

  • Methodological Answer : Co-eluting impurities (e.g., benzimidazole isomers) complicate HPLC analysis. Employing orthogonal methods like 2D-NMR (HSQC, HMBC) resolves structural ambiguities. For quantitation, spike tests with certified impurities (e.g., EP Impurity E or H) validate method accuracy. Particle size distribution analysis (via dynamic light scattering) ensures crystalline consistency during scale-up .

Q. How can chemical software enhance experimental design and data management for studies on this compound?

  • Methodological Answer : Tools like Schrödinger Suite or Gaussian simulate reaction dynamics, while laboratory information management systems (LIMS) track experimental variables (e.g., solvent batches, catalyst sources). Machine learning algorithms predict optimal reaction conditions by training on historical data (e.g., yield vs. temperature curves). Secure cloud platforms with encryption ensure data integrity and collaborative access .

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